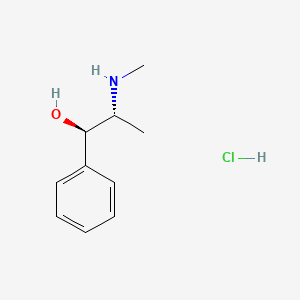

Pseudoephedrine, hydrochloride, (-)-

CAS No.: 670-40-6

Cat. No.: VC17971899

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 670-40-6 |

|---|---|

| Molecular Formula | C10H16ClNO |

| Molecular Weight | 201.69 g/mol |

| IUPAC Name | (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m1./s1 |

| Standard InChI Key | BALXUFOVQVENIU-SCYNACPDSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C1=CC=CC=C1)O)NC.Cl |

| Canonical SMILES | CC(C(C1=CC=CC=C1)O)NC.Cl |

Introduction

Chemical Structure and Stereochemical Properties

Pseudoephedrine hydrochloride ((1S,2S)-pseudoephedrine HCl) is a diastereomer of ephedrine, distinguished by its stereochemical configuration at the two chiral centers. The compound’s molecular formula is C₁₀H₁₅NO·HCl, with a molecular weight of 201.70 g/mol . The (1S,2S) configuration confers distinct pharmacological activity compared to its enantiomers. For instance, (-)-pseudoephedrine (levorotatory isomer) exhibits significantly lower potency in norepinephrine release (EC₅₀ = 4,092 nM) compared to the (+)-form (EC₅₀ = 224 nM) . This stereospecificity underscores the importance of chiral purity in pharmaceutical formulations.

The hydrochloride salt enhances water solubility (2 g/mL at 25°C), making it suitable for oral administration . Lipophilicity, quantified by a log P of 0.89, balances peripheral and potential central nervous system (CNS) effects, though it remains less brain-permeable than methamphetamine (log P = 2.1) .

Synthesis and Production

Pseudoephedrine occurs naturally in Ephedra species but is predominantly synthesized via yeast fermentation of dextrose with benzaldehyde . Industrial production, concentrated in China and India, involves resolution of racemic mixtures to isolate the (1S,2S) enantiomer . The hydrochloride salt is formed through neutralization with hydrochloric acid, yielding a stable crystalline powder . Regulatory measures, such as the Combat Methamphetamine Epidemic Act of 2005, have imposed restrictions on over-the-counter sales to curb illicit conversion to methamphetamine .

Pharmacodynamics and Mechanism of Action

Pseudoephedrine hydrochloride exerts its effects through dual mechanisms:

Indirect Sympathomimetic Activity

As a norepinephrine-releasing agent, pseudoephedrine displaces synaptic vesicle stores, increasing extracellular norepinephrine concentrations. Comparative studies show its selectivity for norepinephrine over dopamine (EC₅₀ = 224 nM vs. 1,988 nM) . This indirect action predominates, as receptor binding assays reveal negligible affinity for α₁-, α₂-, β₁-, or β₂-adrenergic receptors (Kₐ > 10,000 nM) .

Direct Receptor Interactions

At high concentrations, pseudoephedrine acts as a partial agonist at β₁- (Kₐ = 309 μM, intrinsic activity = 53%) and β₂-adrenergic receptors (Kₐ = 10 μM, IA = 47%) . This dual activity underlies its bronchodilatory potential, though clinical efficacy for asthma remains unproven .

Pharmacokinetic Profile

Pseudoephedrine hydrochloride exhibits near-complete oral bioavailability (~100%) with onset of action within 30 minutes . Peak plasma concentrations (Cₘₐₓ) occur at 1–4 hours, extending to 2–6 hours for sustained-release formulations . Renal excretion accounts for 43–96% of unchanged drug, while hepatic N-demethylation to norpseudoephedrine (cathine) represents <6% of metabolism . Urinary pH significantly influences elimination half-life (t₀.₅):

Clinical Applications and Therapeutic Uses

Nasal Decongestion

As a topical α-adrenergic agonist, pseudoephedrine hydrochloride reduces nasal mucosal blood flow by 30–40%, alleviating congestion in rhinitis, sinusitis, and eustachian tube dysfunction . Clinical trials demonstrate a 50% reduction in subjective congestion scores versus placebo .

Off-Label Applications

-

Priapism Management: 60 mg doses induce detumescence via α-adrenergic-mediated vasoconstriction .

-

Veterinary Use: 1–2 mg/kg in dogs manages urinary incontinence through urethral sphincter contraction .

-

Hyperprolactinemia: Suppresses prolactin secretion in 30% of cases via dopamine receptor cross-reactivity .

Contraindications include uncontrolled hypertension, severe coronary artery disease, and concurrent MAO inhibitor use . Dose adjustment is necessary in renal impairment (CrCl <30 mL/min) .

Regulatory Status and Illicit Use

Pseudoephedrine hydrochloride is classified as a Schedule V controlled substance in the U.S., with purchase limits of 3.6 g/day and 9 g/month . Despite restrictions, an estimated 15–20% of illicit methamphetamine production utilizes diverted pseudoephedrine . Alkaline extraction methods can yield 0.6–0.8 g methamphetamine per 1 g pseudoephedrine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume